molecular formula C22H29N5O2 B2782745 [2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-ethoxypyridin-3-yl)methanone CAS No. 2415503-33-0

[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-ethoxypyridin-3-yl)methanone

Cat. No. B2782745
CAS RN: 2415503-33-0
M. Wt: 395.507
InChI Key: GESISFHJCVOCLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such complex organic compounds often involves multiple steps and various chemical reactions. While the exact synthesis process for this specific compound is not available, related compounds have been synthesized using various techniques . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to exert its effects. While the exact mechanism of action for this compound is not available, related compounds have been evaluated for their anti-tubercular activity . They have shown significant activity against Mycobacterium tuberculosis H37Ra .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization, and evaluation of its biological activity. Given the anti-tubercular activity of related compounds , it would be interesting to investigate whether this compound also exhibits similar activity. Additionally, studies could be conducted to explore its potential applications in other areas of medicine or chemistry.

properties

IUPAC Name

[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-ethoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-5-29-20-17(7-6-10-23-20)21(28)27-13-15-11-26(12-16(15)14-27)19-9-8-18(24-25-19)22(2,3)4/h6-10,15-16H,5,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESISFHJCVOCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CC3CN(CC3C2)C4=NN=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-6-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine

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